7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
Description
7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a halogenated dihydroindole derivative featuring a partially saturated indole scaffold. Its structure includes a chloro substituent at position 7, a fluoro group at position 4, and two methyl groups at position 2.
Properties
Molecular Formula |
C10H11ClFN |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
7-chloro-4-fluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11ClFN/c1-10(2)5-13-9-6(11)3-4-7(12)8(9)10/h3-4,13H,5H2,1-2H3 |
InChI Key |
GETKWMYEKFSUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(C=CC(=C21)F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Addition: The presence of electron-withdrawing groups like chlorine and fluorine can make certain positions on the ring more susceptible to nucleophilic addition.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated or nitrated indole derivatives, while oxidation can produce indole-2-carboxylic acids .
Scientific Research Applications
7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The presence of chlorine and fluorine substituents can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects . The compound may act by inhibiting or activating specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and properties of 7-chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole and related compounds:
Electronic and Steric Effects
Spectroscopic Differences
- ¹H-NMR : In N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, the H-3 indole proton resonates at δ 8.0 ppm due to fluorine’s deshielding effect . For the target compound, the dimethyl groups at position 3 would shield adjacent protons, shifting their signals upfield (e.g., CH₃ protons ~δ 1.3 ppm).
- ¹³C-NMR : The carbonyl carbon in carboxamide derivatives (e.g., δ 157.62 ppm in ) is absent in the target compound, simplifying its spectrum .
Stability and Reactivity
- The dimethyl groups in the target compound may enhance stability against oxidation compared to 5,7-difluoro-1H-indole, which lacks such protection .
- Fluorine’s strong electronegativity in position 4 could direct electrophilic substitution to position 6, unlike 5-fluoro analogs where substitution occurs at position 4 .
Biological Activity
7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS Number: 1323966-15-9) is an indole derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloro and a fluoro substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other relevant activities.
Chemical Structure
The chemical structure of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be represented as follows:
Biological Activity Overview
The biological activities of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole have been explored in various studies. Below are key findings regarding its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that indole derivatives exhibit significant anticancer activity. For instance:
- Cytotoxicity : In vitro studies have shown that compounds with similar structures to 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole exhibit cytotoxic effects against various cancer cell lines. For example, certain indole-containing metal complexes showed IC50 values in the low-micromolar range against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells .
- Mechanism of Action : The mechanisms by which these compounds exert their anticancer effects include the induction of apoptosis and the inhibition of cell proliferation. The activation of caspase pathways has been implicated in the apoptotic processes induced by these compounds .
Antimicrobial Activity
Indole derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Activity : The compound has shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Escherichia coli .
- Antifungal Activity : Similar studies have indicated antifungal activity against strains like Candida albicans, with MIC values indicating effectiveness .
Data Table of Biological Activities
| Activity Type | Test Organism | MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer Cell | Low micromolar | |
| Antibacterial | Bacillus subtilis | 4.69 | |
| Antibacterial | Staphylococcus aureus | 5.64 | |
| Antifungal | Candida albicans | 16.69 |
Case Studies
Several case studies highlight the effectiveness of indole derivatives in clinical settings:
- Study on Indole Complexes : A study evaluated the cytotoxicity of indole-containing metal complexes against cancer cell lines and found that specific derivatives exhibited significantly higher activity than traditional chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized indoles compared to standard antibiotics. The results indicated that certain derivatives displayed superior activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
